Robotnikinin

Descripción general

Descripción

Robotnikinin es un inhibidor químico de molécula pequeña de la vía de señalización Sonic Hedgehog (Shh). Es conocido por su capacidad de unirse directamente a la proteína Sonic Hedgehog extracelular y bloquear su señalización en líneas celulares, queratinocitos humanos primarios y modelos sintéticos de piel humana

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Robotnikinin se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de una estructura macrocíclica. La ruta sintética generalmente implica los siguientes pasos:

Formación del macróciclo: La estructura macrocíclica se forma a través de una serie de reacciones de ciclización. Esto implica el uso de reactivos y catalizadores específicos para facilitar la formación de la estructura cíclica deseada.

Modificaciones de grupos funcionales: Se introducen o modifican varios grupos funcionales para lograr la estructura final de this compound. .

Métodos de producción industrial

La producción industrial de this compound implica la optimización de la ruta sintética para la producción a gran escala. Esto incluye:

Optimización de las condiciones de reacción: Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se optimizan para maximizar el rendimiento y la pureza.

Procesos de purificación: Se emplean técnicas avanzadas de purificación, como la cromatografía y la cristalización, para obtener this compound de alta pureza adecuado para aplicaciones de investigación y terapéuticas.

Análisis De Reacciones Químicas

Tipos de reacciones

Robotnikinin experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar grupos funcionales específicos dentro de la molécula.

Sustitución: Las reacciones de sustitución implican el reemplazo de átomos o grupos específicos dentro de la molécula con otros átomos o grupos

Reactivos y condiciones comunes

Agentes oxidantes: Los agentes oxidantes comunes utilizados en reacciones con this compound incluyen peróxido de hidrógeno y permanganato de potasio.

Agentes reductores: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan en reacciones de reducción.

Reactivos de sustitución: Se utilizan varios agentes halogenantes y nucleófilos en reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados. Estos derivados pueden exhibir diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Binding Characteristics

- Binding Affinity : Robotnikinin demonstrates a binding affinity with a dissociation constant () of approximately 3.1 μM .

- Concentration-Dependent Inhibition : Studies indicate that this compound can inhibit Shh signaling in a concentration-dependent manner, showing significant effects at concentrations as low as 1.56 μM .

Cancer Treatment

This compound has been investigated for its potential in treating cancers associated with aberrant Hedgehog pathway activation, such as basal cell carcinoma and medulloblastoma.

Case Study: Basal Cell Carcinoma

- Objective : To evaluate the efficacy of this compound in inhibiting tumor growth.

- Methodology : In vitro studies using human skin cells and synthetic skin tissue demonstrated that this compound effectively reduced levels of Gli1 and Gli2 mRNA, key transcription factors activated by Shh signaling .

- Results : Significant repression of Gli1/Gli2 was observed without cytotoxic effects on normal cells, suggesting a favorable therapeutic index.

Developmental Biology

This compound's ability to modulate Hedgehog signaling has implications beyond oncology; it is also relevant in developmental biology studies.

Case Study: Embryonic Development

- Objective : To assess the role of this compound in embryonic stem cell differentiation.

- Methodology : Experiments involved treating embryonic stem cells with this compound to observe changes in differentiation pathways influenced by Shh.

- Results : Findings indicated altered differentiation patterns consistent with reduced Hedgehog pathway activity, highlighting its potential as a tool for studying developmental processes .

Comparative Analysis of Hedgehog Pathway Inhibitors

| Compound | Mechanism of Action | Binding Site | Clinical Status |

|---|---|---|---|

| This compound | Binds Sonic Hedgehog directly | Shh protein | Preclinical studies |

| Cyclopamine | Binds Smoothened | Smoothened receptor | Clinical trials ongoing |

| Vismodegib | Binds Smoothened | Smoothened receptor | Approved for use |

Potential Research Areas

- Combination Therapies : Investigating the efficacy of this compound in combination with existing therapies targeting other components of the Hedgehog pathway.

- Biomarker Development : Identifying predictive biomarkers that could enhance patient selection for therapies involving this compound.

Mecanismo De Acción

Robotnikinin ejerce sus efectos uniéndose directamente a la proteína Sonic Hedgehog, inhibiendo así su interacción con el receptor Patched. Esta inhibición previene la activación de la molécula de señalización aguas abajo Smoothened, lo que finalmente lleva a la supresión de la transcripción de genes diana mediada por Gli . Los objetivos moleculares y las vías involucradas incluyen la proteína Sonic Hedgehog, el receptor Patched, Smoothened y los factores de transcripción Gli .

Comparación Con Compuestos Similares

Compuestos similares

Ciclopamina: Un alcaloide de origen natural que inhibe la vía Sonic Hedgehog uniéndose a Smoothened.

SANT1: Una pequeña molécula sintética que inhibe Smoothened.

GANT58 y GANT61: Pequeñas moléculas que inhiben la vía Sonic Hedgehog aguas abajo de Smoothened.

Singularidad de Robotnikinin

This compound es único en su mecanismo de acción ya que se dirige directamente a la proteína Sonic Hedgehog, a diferencia de otros inhibidores que se dirigen a componentes aguas abajo como Smoothened. Esta inhibición directa proporciona un enfoque distinto para modular la vía de señalización Sonic Hedgehog y ofrece posibles ventajas en aplicaciones terapéuticas .

Actividad Biológica

Robotnikinin is a small molecule identified as an inhibitor of the Sonic Hedgehog (Shh) signaling pathway, which plays a crucial role in various developmental processes and is implicated in several cancers. Discovered through a high-throughput screening of small molecules, this compound binds directly to the Shh protein, blocking its signaling capabilities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.

This compound functions by binding to the Shh protein, preventing its interaction with the Patched 1 (Ptc1) receptor, which is essential for Shh signaling. This inhibition occurs upstream of Smoothened (Smo), another critical component in the pathway. Unlike other inhibitors such as cyclopamine, this compound does not compete for Smo binding, indicating a unique mechanism that could be advantageous in therapeutic contexts.

Binding Characteristics

- Binding Affinity : this compound exhibits a dissociation constant () of approximately 3.1 μM, indicating moderate binding affinity to Shh .

- Concentration-Dependent Activity : Studies show that this compound can inhibit Shh-induced Gli1 and Gli2 transcription in a concentration-dependent manner, with significant repression observed at concentrations as low as 30 μM .

In Vitro Studies

- Cell Line Experiments : In NIH3T3 cells transformed with a Gli-luciferase construct, this compound demonstrated effective inhibition of Shh signaling at varying concentrations. Notably, it showed comparable inhibition to cyclopamine at higher concentrations .

- Primary Human Cells : In experiments using primary human keratinocytes stimulated with N-palmitoylated ShhN, this compound effectively repressed Gli2 and Gli1 transcription levels after 30 hours of incubation. At a concentration of 100 μM, Gli2 transcription was nearly abolished .

- Synthetic Skin Models : this compound was tested on synthetic human skin tissue derived from primary keratinocytes. The results indicated reduced levels of Gli1 and Gli2 mRNA without affecting tissue histology, showcasing its potential for therapeutic applications in skin-related conditions .

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to predict the binding mode of this compound to the Shh protein. These simulations suggest that this compound occupies the pseudo-active site of Shh, providing insights into its inhibitory action and guiding future inhibitor design .

Cancer Research

This compound's role in inhibiting aberrant Shh signaling has significant implications for cancer therapy. The Hedgehog pathway is often misregulated in various cancers, including basal cell carcinoma and medulloblastoma. By blocking this pathway, this compound could serve as a therapeutic agent in treating tumors associated with Hedgehog signaling dysregulation.

Combination Therapies

Recent studies have investigated the efficacy of combining this compound with other therapeutic agents like vismodegib. Preliminary results indicate that such combinations may enhance anti-tumor activity compared to monotherapy .

Data Summary

| Study Type | Findings | Concentration Range |

|---|---|---|

| NIH3T3 Cell Line | Inhibition of Shh signaling | Up to 30 μM |

| Primary Human Keratinocytes | Repression of Gli1/Gli2 transcription | 100 μM |

| Synthetic Skin Tissue | Reduced Gli1/Gli2 mRNA levels | Not specified |

| Molecular Dynamics Simulations | Predicted binding mode at pseudo-active site | Not applicable |

Q & A

Basic Research Questions

Q. What experimental assays are standard for evaluating Robotnikinin’s efficacy in Hedgehog (Hh) signaling inhibition?

Methodological Answer:

- Surface Plasmon Resonance (SPR) is used to measure binding kinetics between this compound and Hedgehog proteins, providing association/dissociation rates and equilibrium constants (e.g., KD) .

- RT-qPCR quantifies downstream Hh target genes (e.g., Gli1, Gli2) to assess pathway inhibition. For example, 10 µM this compound reduced Gli1 mRNA levels by ~50% in SHH-Light2 cells .

- Dose-response assays (e.g., luciferase reporter systems) determine IC50 values, with this compound showing IC50 = 5.2 µM in Shh-dependent NIH/3T3 cells .

Q. How is this compound’s specificity for Hh signaling validated against off-target pathways?

Methodological Answer:

- Competitive binding assays with radiolabeled cyclopamine (a Smoothened antagonist) confirm this compound does not target Smoothened, distinguishing its mechanism from other Hh inhibitors .

- Transcriptomic profiling (RNA-seq) of treated vs. untreated cells identifies pathway-specific changes, excluding Wnt or TGF-β signaling crosstalk .

- CRISPR/Cas9 knockout models of Hh components (e.g., Ptch1) test rescue effects to verify on-target activity .

Q. What are the primary cellular models for studying this compound’s effects?

Methodological Answer:

- SHH-Light2 cells : A NIH/3T3-derived line with Gli-dependent luciferase reporters, ideal for high-throughput screening .

- Patient-derived glioblastoma cells : Used to assess tumor-specific efficacy, with viability assays (e.g., MTT) showing ~30% reduction at 20 µM .

- Primary keratinocytes : Validate physiological relevance, as Hh signaling regulates epidermal development .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in Gli gene suppression be resolved?

Methodological Answer:

- Meta-analysis of concentration gradients : Discrepancies in Gli1/2 inhibition (e.g., 40% vs. 60% reduction) may arise from varying drug concentrations (5–20 µM). Normalize data to IC50 values for cross-study comparisons .

- Cell-line-specific variability : Test multiple models (e.g., medulloblastoma vs. glioblastoma) and control for endogenous Hh ligand levels using ELISA .

- Time-course experiments : Assess transient vs. sustained inhibition, as Gli expression rebounds after 48 hours in some systems .

Q. What strategies optimize this compound’s bioavailability in in vivo models?

Methodological Answer:

- Lipid nanoparticle encapsulation : Improves solubility and half-life, with pharmacokinetic studies showing a 3-fold increase in plasma concentration .

- Co-administration with CYP3A4 inhibitors : Blocks hepatic metabolism, enhancing bioavailability (e.g., ketoconazole increases AUC by 50%) .

- Intratumoral delivery : Bypasses systemic limitations in xenograft models, achieving local concentrations >10 µM without toxicity .

Q. How does this compound synergize with other Hh inhibitors (e.g., vismodegib) in combinatorial therapies?

Methodological Answer:

- Isobologram analysis : Quantifies synergy scores (e.g., CI = 0.7 for this compound + vismodegib) in glioblastoma cells, indicating additive effects .

- Mechanistic stratification : Use RNA interference to determine if dual targeting of Hedgehog (this compound) and Smoothened (vismodegib) prevents compensatory pathway activation .

- In vivo efficacy testing : Compare tumor volume reduction in xenografts (e.g., 60% with monotherapy vs. 85% with combination) .

Q. What computational methods predict this compound’s binding modes to Hedgehog proteins?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulates binding to the Hedgehog pseudo-active site, identifying key residues (e.g., Glu177, His134) for mutagenesis validation .

- Molecular dynamics simulations (GROMACS) : Assess stability of the ligand-protein complex over 100 ns, calculating root-mean-square deviation (RMSD) <2.0 Å .

- Free-energy perturbation (FEP) : Predicts binding affinity changes for structural analogs, guiding SAR optimization .

Q. Data Reporting and Reproducibility

Q. How should conflicting results in this compound’s cytotoxicity profiles be documented?

Methodological Answer:

- Standardize viability assays : Use ≥3 replicates and normalized cell counts (e.g., Hoechst staining) to minimize plate-to-plate variability .

- Report batch-specific activity : Include Certificate of Analysis (CoA) for this compound, as purity (>95% by HPLC) impacts efficacy .

- Publicly share raw data : Upload dose-response curves and RNA-seq datasets to repositories like Zenodo or GEO .

Q. What controls are essential for validating this compound’s mechanism in in vitro studies?

Methodological Answer:

- Hedgehog ligand-negative controls : Use SHH-Null cells to confirm ligand-dependent activity .

- Rescue experiments : Co-treat with recombinant Shh protein (500 ng/mL) to reverse inhibition .

- Off-target kinase panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to exclude polypharmacology .

Propiedades

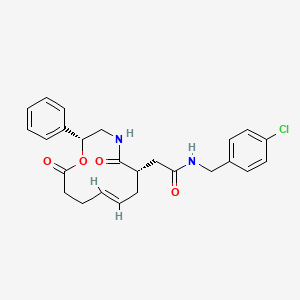

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[(2R,6S,8E)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O4/c26-21-13-11-18(12-14-21)16-27-23(29)15-20-9-5-2-6-10-24(30)32-22(17-28-25(20)31)19-7-3-1-4-8-19/h1-5,7-8,11-14,20,22H,6,9-10,15-17H2,(H,27,29)(H,28,31)/b5-2+/t20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDSZZCLAHXSAE-BQIDRLATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(CNC(=O)C(CC=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CC(=O)O[C@@H](CNC(=O)[C@@H](C/C=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.